3-(Difluoromethyl)-5-ethenylpyridine
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Overview
Description
3-(Difluoromethyl)-5-ethenylpyridine is a chemical compound that has garnered significant attention in various fields of research due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the direct C-H difluoromethylation of pyridines using difluoromethylating reagents under mild conditions . This process can be achieved through radical processes or metal-catalyzed cross-couplings .
Industrial Production Methods
For industrial production, the synthesis of 3-(Difluoromethyl)-5-ethenylpyridine can be scaled up using continuous flow reactors, which allow for better control over reaction conditions and higher yields . The use of difluoromethylating reagents in a flow system ensures efficient and cost-effective production .
Chemical Reactions Analysis
Types of Reactions
3-(Difluoromethyl)-5-ethenylpyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert the ethenyl group to an ethyl group.
Substitution: The difluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydride or potassium tert-butoxide.
Major Products Formed
Oxidation: Pyridine N-oxides.
Reduction: Ethyl-substituted pyridines.
Substitution: Various substituted pyridines depending on the nucleophile used.
Scientific Research Applications
3-(Difluoromethyl)-5-ethenylpyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioisostere in drug design, mimicking the properties of other functional groups.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of agrochemicals and other industrial chemicals
Mechanism of Action
The mechanism of action of 3-(Difluoromethyl)-5-ethenylpyridine involves its interaction with biological targets through hydrogen bonding and other non-covalent interactions. The difluoromethyl group can enhance the compound’s lipophilicity, bioavailability, and metabolic stability, making it a valuable component in drug design .
Comparison with Similar Compounds
Similar Compounds
- 3-(Difluoromethyl)pyridine
- 5-Ethenylpyridine
- 3-(Trifluoromethyl)-5-ethenylpyridine
Uniqueness
3-(Difluoromethyl)-5-ethenylpyridine is unique due to the presence of both difluoromethyl and ethenyl groups, which confer distinct chemical and biological properties. Compared to similar compounds, it offers a balance of reactivity and stability, making it suitable for various applications in research and industry .
Properties
Molecular Formula |
C8H7F2N |
---|---|
Molecular Weight |
155.14 g/mol |
IUPAC Name |
3-(difluoromethyl)-5-ethenylpyridine |
InChI |
InChI=1S/C8H7F2N/c1-2-6-3-7(8(9)10)5-11-4-6/h2-5,8H,1H2 |
InChI Key |
SPBZDSMXQPYYCS-UHFFFAOYSA-N |
Canonical SMILES |
C=CC1=CC(=CN=C1)C(F)F |
Origin of Product |
United States |
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